2-Mesitylacetaldehyde: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Applications
2-Mesitylacetaldehyde: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Applications
Introduction
In the realm of advanced organic synthesis and medicinal chemistry, sterically hindered aryl acetaldehydes serve as indispensable building blocks. 2-Mesitylacetaldehyde (IUPAC: 2-(2,4,6-trimethylphenyl)acetaldehyde) is a prime example of such a compound. Characterized by a highly substituted aromatic ring adjacent to a reactive aldehyde moiety, it provides unique regiochemical control and conformational rigidity when incorporated into complex pharmacophores. This technical whitepaper dissects the physicochemical properties, field-proven synthetic methodologies, and downstream applications of 2-mesitylacetaldehyde in modern drug development, specifically focusing on its role in synthesizing ACAT inhibitors and antibacterial agents.
Chemical Structure and Physical Properties
The molecular architecture of 2-mesitylacetaldehyde features a phenyl ring fully substituted at the ortho and para positions with methyl groups. This 2,4,6-trimethyl (mesityl) substitution pattern creates significant steric bulk. From a mechanistic standpoint, this steric shielding kinetically protects the benzylic position and modulates the electrophilicity of the adjacent carbonyl carbon, preventing unwanted side reactions (such as aldol condensations) during multi-step syntheses [4].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-(2,4,6-trimethylphenyl)acetaldehyde |
| CAS Number | 58047-52-2 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| SMILES String | O=CCC1=C(C)C=C(C)C=C1C |
| Appearance | Colorless to pale yellow liquid |
| Storage Conditions | Inert atmosphere, 2-8°C (to prevent auto-oxidation) |
Synthetic Methodologies and Experimental Protocols
Synthesizing aryl acetaldehydes presents a classic chemoselectivity challenge: oxidizing a primary alcohol to an aldehyde without over-oxidizing it to the corresponding carboxylic acid. Below are two field-validated protocols tailored for different scales of synthesis.
Laboratory-Scale Synthesis: Dess-Martin Oxidation
Causality & Rationale: Traditional aqueous oxidants (e.g., Jones reagent or KMnO₄) are prone to over-oxidizing primary alcohols. While the steric bulk of the mesityl group offers some kinetic protection, aqueous conditions still risk yielding mesitylacetic acid. Dess-Martin Periodinane (DMP) is explicitly chosen here because it operates under mild, anhydrous conditions, strictly arresting the oxidation at the aldehyde stage [1].
Step-by-Step Protocol:
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Preparation: Dissolve Dess-Martin periodinane (9.6 mmol, 1.2 equiv) in 70 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Addition: Cool the solution to 0 °C. Add 2-mesitylethanol (8.0 mmol, 1.0 equiv) dropwise to control the initial exotherm and prevent thermal degradation of the hypervalent iodine reagent.
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Reaction: Remove the ice bath, allowing the mixture to warm to room temperature (rt). Stir for 18 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent until the complete disappearance of the alcohol spot.
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Quenching: Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
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Mechanistic Insight: Na₂S₂O₃ reduces unreacted, potentially explosive hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct generated by DMP.
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Self-Validation: Stir vigorously for 15–30 minutes until the initially cloudy biphasic mixture becomes completely clear, indicating successful quenching.
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Extraction: Dilute with additional DCM. Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine to remove residual salts.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Petroleum Ether/Ethyl Acetate gradient) to isolate pure 2-mesitylacetaldehyde.
Figure 1: Step-by-step laboratory synthesis workflow for 2-mesitylacetaldehyde via DMP oxidation.
Industrial-Scale Synthesis: Ozonolysis of Substituted Phenylpropenes
Causality & Rationale: For multi-kilogram scale-up, DMP is both cost-prohibitive and poses shock-sensitivity risks. An industrially viable alternative is the ozonolysis of terminal alkenes, which provides high atom economy and utilizes inexpensive reagents [3].
Step-by-Step Protocol:
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Dissolve 1-chloro-3-(2,4,6-trimethylphenyl)-prop-1-ene (0.01 mol) in 60 mL of methanol and cool the reactor to -30 °C to stabilize the intermediate ozonide.
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Pass ozone (generated via an industrial O₃ generator) through the reaction mixture for 40 minutes. The clear, colorless solution will turn slightly gray.
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Monitor the oxidation progress via Gas Chromatography (GC) to ensure complete cleavage of the double bond.
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Perform a reductive workup using dimethyl sulfide (DMS) to safely decompose the ozonide, yielding the mesitylacetaldehyde acetal, which is subsequently hydrolyzed under mild acidic conditions to the free aldehyde [3].
Applications in Drug Development
2-Mesitylacetaldehyde is not merely an end-product; it is a highly specialized precursor utilized in the synthesis of advanced therapeutics.
Synthesis of Avasimibe (ACAT Inhibitor)
Avasimibe (CI-1011) is an orally bioavailable inhibitor of Acyl-CoA:Cholesterol O-Acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification. 2-Mesitylacetaldehyde provides the sterically bulky aryl-alkyl framework necessary to fit into the lipophilic binding pocket of the ACAT enzyme [2].
Mechanistic Impact: By inhibiting ACAT (IC₅₀ ~60 nM), Avasimibe reduces cellular cholesteryl ester content without causing toxic intracellular free cholesterol accumulation. In HepG2 cells, it reduces the synthesis and secretion of ApoB-100, a core component of Very Low-Density Lipoprotein (VLDL). Furthermore, Avasimibe exhibits pleiotropic effects, modulating Amyloid Precursor Protein (APP) trafficking, which limits the generation of diffusible amyloid-beta (Aβ) in Alzheimer's disease models [2].
Figure 2: Pharmacological pathway of Avasimibe, synthesized from 2-mesitylacetaldehyde.
Algorithm-Driven Discovery of Antibacterial Quinazolinones
In cutting-edge drug discovery, 2-mesitylacetaldehyde is utilized in Activity-Directed Synthesis (ADS). Researchers have employed algorithms to design arrays of photoredox-catalyzed alkylation reactions. Here, 2-mesitylacetaldehyde acts as an alkylating agent to expand libraries of quinazolinones. The incorporation of the lipophilic mesityl group significantly enhances the membrane permeability and binding affinity of these compounds, yielding potent inhibitors against Staphylococcus aureus (ATCC 29213) [1].
Conclusion
2-Mesitylacetaldehyde is a structurally unique and highly valuable chemical intermediate. Its synthesis requires careful selection of mild oxidative conditions—such as DMP oxidation or controlled ozonolysis—to preserve the reactive aldehyde group. Through its integration into complex molecules like Avasimibe and novel quinazolinones, it continues to play a pivotal role in advancing therapies for cardiovascular diseases, bacterial infections, and neurodegenerative disorders.
References
- Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones.ResearchGate.
- Avasimibe Chemical Properties, Uses, Production.ChemicalBook.
- Process for the preparation of phenylacetic acid derivatives and intermediate products (EP0676388B1).Google Patents.
- 58047-52-2 | 2-Mesitylacetaldehyde.BLD Pharm.
